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fibril protein, Spiroplasma - 139569-17-8

fibril protein, Spiroplasma

Catalog Number: EVT-1520718
CAS Number: 139569-17-8
Molecular Formula: C9H8ClFO2
Molecular Weight: 0
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Product Introduction

Overview

Fibril protein is a crucial structural component of the helical bacterium Spiroplasma, which belongs to the phylum Tenericutes and class Mollicutes. Spiroplasma species are known for their unique swimming mechanism, which is not reliant on flagella but rather on a specialized cytoskeletal structure composed of fibril proteins and bacterial actin homologs known as MreB proteins. These bacteria are primarily parasitic, affecting arthropods and plants, and they lack a peptidoglycan layer, a characteristic that distinguishes them from many other bacterial species .

Source and Classification

Spiroplasma is classified within the Tenericutes phylum, which evolved from the Firmicutes phylum. The classification can be summarized as follows:

  • Phylum: Tenericutes
  • Class: Mollicutes
  • Genus: Spiroplasma

This genus includes various species that exhibit high amino acid sequence similarity in their fibril proteins, indicating a conserved evolutionary trait among them .

Synthesis Analysis

Methods

The synthesis of fibril protein involves several technical processes:

  1. Isolation of Fibril Protein: Fibril proteins are isolated from Spiroplasma cells using techniques such as sucrose-gradient centrifugation and cholic acid treatment. This process separates the fibril protein from other cellular components, allowing for detailed analysis .
  2. Electron Microscopy: Negative-staining electron microscopy is employed to visualize the fibril filaments, revealing their three-dimensional structures composed of repetitive ring units connected by a cylindrical backbone .

Technical Details

The isolation process typically results in a high yield of fibril protein, which is crucial for understanding its structural properties. The analysis often includes sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm the purity and composition of the isolated fibril protein .

Molecular Structure Analysis

Structure

The fibril protein exhibits a unique structural arrangement characterized by:

  • Ring Structures: Each filament consists of repetitive ring units approximately 11 nm wide and 6 nm long.
  • Cylindrical Backbone: The rings are connected by a cylindrical backbone with an 8.7 nm interval along the filament axis.

This structure supports the helical configuration of Spiroplasma cells and plays a critical role in their motility mechanism .

Data

The structural data obtained through electron microscopy provides insights into the handedness and pitch of the helicity in both isolated fibrils and whole cells, confirming that these features are maintained during cellular activity .

Chemical Reactions Analysis

Reactions

Fibril proteins participate in biochemical reactions that facilitate swimming motility in Spiroplasma. The switching between left-handed and right-handed helicity is driven by interactions between fibril proteins and MreB proteins, which generate mechanical forces necessary for movement.

Technical Details

The precise mechanism of these reactions involves ATP hydrolysis by MreB proteins, which facilitates conformational changes in the fibrils, allowing for rapid switching of helicity that propels the bacterium through its aquatic environment .

Mechanism of Action

Process

The swimming mechanism of Spiroplasma relies on:

  1. Helicity Switching: The bacterium alternates its helicity by generating kinks along its body through coordinated movements of fibril proteins.
  2. Propulsion: As kinks travel down the cell's length, they effectively push water backward, resulting in forward movement.

This unique mechanism is distinct from traditional bacterial motility systems involving flagella or pili .

Data

Experimental observations indicate that disruptions to MreB function inhibit swimming, underscoring the importance of these proteins in maintaining motility .

Physical and Chemical Properties Analysis

Physical Properties

Fibril proteins exhibit notable physical properties:

Chemical Properties

Chemically, fibril proteins are characterized by:

  • Amino Acid Composition: High conservation across different Spiroplasma species indicates a functional significance in motility.
  • Interaction with ATP: The activity of MreB proteins involves ATP binding and hydrolysis, which is essential for motility mechanisms .
Applications

Fibril protein from Spiroplasma has several scientific applications:

  • Biological Research: Understanding the unique swimming mechanism can provide insights into bacterial motility and cytoskeletal dynamics.
  • Biotechnology: Potential applications in synthetic biology where similar mechanisms could be harnessed for micro-motor development or drug delivery systems.
  • Pathogen Studies: Investigating Spiroplasma interactions with host organisms can lead to advancements in managing diseases caused by these bacteria in agricultural contexts .
Introduction to Spiroplasma Biology and Fibril Protein Significance

Taxonomic Classification and Unique Morphology of Spiroplasma

Spiroplasmas belong to the class Mollicutes (soft-skinned organisms), a group of bacteria characterized by the absence of a cell wall and reduced genomes. They are phylogenetically derived from Gram-positive Firmicutes through degenerative evolution, losing biosynthetic pathways for peptidoglycan and other complex cell envelope components [1] [9]. Unlike pleomorphic mycoplasmas, Spiroplasma exhibits a distinctive helical morphology, maintained entirely by an internal cytoskeletal ribbon rather than external structural supports. This ribbon comprises the bacterial actin homolog MreB and the Spiroplasma-specific fibril protein, which collectively determine cellular helicity and facilitate motility in viscous environments like plant phloem or insect hemolymph [1] [5] [9].

The helical shape provides critical survival advantages:

  • Nutrient Acquisition: Elongated morphology maximizes surface area for nutrient import in parasitic niches [1].
  • Motility Efficiency: Helical structure enables "kinking" propulsion in high-viscosity fluids, absent flagella or pili [1] [6].
  • Host Adaptation: Transition to coccoid forms during host cell invasion facilitates immune evasion [1].

Table 1: Key Cytoskeletal Proteins in Spiroplasma

ProteinHomologFunctionSpecificity
FibrilNoneRibbon backbone; determines helicitySpiroplasma-specific
MreB1–MreB5Bacterial actinDynamic force generation; membrane anchoringSpiroplasma subtypes
FtsZTubulinCell divisionConserved in Mollicutes

Evolutionary Context: Loss of Peptidoglycan and Adaptation to Parasitism

The evolutionary loss of the peptidoglycan cell wall in Mollicutes necessitated alternative mechanisms for maintaining structural integrity and division. Spiroplasma resolved this challenge through:

  • Cytoskeletal Innovation: Redeployment of MreB-like proteins and evolution of novel fibril proteins replaced wall-dependent morphogenesis [1] [6].
  • Genome Reduction: Streamlined genomes (e.g., ~1.5 Mb in S. eriocheiris) retain essential cytoskeletal genes (ftsZ, mreBs, fibril) while losing cell wall synthesis loci [1] [9].
  • Parasitic Lifestyle: Host-dependent metabolism minimizes biosynthetic demands; cytoskeleton enables motility for niche colonization [1] [9].

Notably, fibril genes are conserved across >50 Spiroplasma species but absent in other Mollicutes, indicating adaptive specialization for helical morphology in diverse hosts—from plants and insects to crustaceans and humans [7] [9] [10].

Table 2: Evolutionary Adaptations in Spiroplasma

Evolutionary TraitConsequenceEvidence
Peptidoglycan lossCell wall deficiency; osmotic sensitivityAbsence of mur genes in genomes [1]
Genome reductionLoss of biosynthetic pathwaysGenome sizes 0.8–2.2 Mb [9]
Fibril protein emergenceHelic maintenance in wall-less stateUniversal in Spiroplasma [5] [7]

Fibril Protein as a Defining Feature of Spiroplasma Motility and Helical Morphology

Molecular Structure and Assembly

The fibril protein (55–59 kDa) forms polymeric filaments that constitute the core scaffold of Spiroplasma’s cytoskeletal ribbon. Key structural features include:

  • Repetitive Subunits: Negative-stain electron microscopy reveals filaments composed of ring-like units (11 nm wide × 6 nm long) connected by cylindrical backbones at 8.7 nm intervals, forming a right-handed helical lattice [2] [3] [5].
  • Handedness Correspondence: The helix pitch of isolated fibrils matches cellular helicity in the "resting state," confirming its role as a template for cell shape [2] [3].
  • Localization: Runs along the inner curvature of helical cells, co-localizing with MreB polymers [2] [6].

Mechanical Role in Motility

Spiroplasma motility relies on coordinated helicity switching between left- and right-handed states, driven by the fibril-MreB complex:

  • Static Backbone: Fibril provides structural continuity, maintaining baseline helicity [3] [6].
  • Dynamic Force Generation: MreB polymers (particularly MreB2/5) undergo ATP-dependent conformational changes, inducing transient torsional strain on fibril filaments [6] [10].
  • Kink Propagation: Strain waves propagate along the ribbon, flipping cell helicity and thrusting water backward for forward motion [6] [10].

Role in Pathogenicity

Fibril integrity directly influences virulence:

  • MreB Perturbation: Treating S. eriocheiris with MreB inhibitor A22 disrupts helicity, reducing invasiveness in crustacean hosts. Conversely, stabilizer phalloidin enhances pathogenicity by promoting cytoskeletal rigidity [10].
  • Immune Evasion: Helical morphology aids tissue penetration; coccoid transition during intracellular invasion avoids phagocytosis [1] [10].

Table 3: Functional Attributes of Fibril Protein

PropertyCharacteristicsMethod of Determination
Molecular Mass55–59 kDaSDS-PAGE [5]
Filament Periodicity8.7 nm repeat unitsElectron microscopy [2] [3]
Helical HandednessRight-handed (resting state)Cryo-ET tomography [2]
Motility ContributionAnchors MreB; transmits torsional forcesGenetic reconstitution [6]
Pathogenicity RoleMaintains invasion-competent morphologyInhibitor studies [10]

Properties

CAS Number

139569-17-8

Product Name

fibril protein, Spiroplasma

Molecular Formula

C9H8ClFO2

Synonyms

fibril protein, Spiroplasma

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